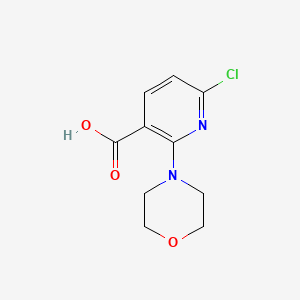
6-Chloro-2-morpholinonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-morpholinonicotinic acid is a chemical compound with the CAS Number: 305863-07-4 . It has a molecular weight of 242.66 . The IUPAC name for this compound is 6-chloro-2-(4-morpholinyl)nicotinic acid .
Synthesis Analysis
The synthesis of 2-morpholinonicotinic acid was achieved using 2-chloronicotinic acid as a starting material . The process involved nucleophile acylation followed by a reduction reaction . A rapid synthetic method for 2-morpholinonicotinic acid was established, which involved esterification, nucleophilic substitution, and hydrolysis .Molecular Structure Analysis
The InChI code for 6-Chloro-2-morpholinonicotinic acid is 1S/C10H11ClN2O3/c11-8-2-1-7 (10 (14)15)9 (12-8)13-3-5-16-6-4-13/h1-2H,3-6H2, (H,14,15) .Physical And Chemical Properties Analysis
6-Chloro-2-morpholinonicotinic acid is a solid substance . The shipping temperature is room temperature .Applications De Recherche Scientifique
Pharmaceutical Product Development
6-Chloro-2-morpholinonicotinic acid: is a valuable intermediate in the synthesis of various pharmaceutical products. Its structure is conducive to modifications that can lead to the development of new medications with potential therapeutic benefits .
Dyslipidemia and Cardiovascular Diseases
Derivatives of nicotinic acid, like 6-Chloro-2-morpholinonicotinic acid , have been explored for their ability to manage dyslipidemia and prevent cardiovascular diseases. They interact with the niacin receptor, which plays a role in lipid metabolism .
Anti-inflammatory and Analgesic Applications
Some derivatives of nicotinic acid exhibit anti-inflammatory and analgesic properties. The structural features of 6-Chloro-2-morpholinonicotinic acid make it a candidate for inclusion in this class of drugs .
Neurodegenerative Diseases
Research has shown that nicotinic acid derivatives can be effective against neurodegenerative diseases such as Alzheimer’s. The biochemical properties of 6-Chloro-2-morpholinonicotinic acid may contribute to this field of study .
Synthesis of Agrochemicals
6-Chloro-2-morpholinonicotinic acid: can be used in the synthesis of agrochemicals. Its chlorinated and morpholine groups are particularly useful in creating compounds that can serve as pesticides or herbicides .
Chemical Research and Synthesis
In chemical research, 6-Chloro-2-morpholinonicotinic acid serves as a building block for synthesizing a wide range of compounds. Its reactivity and stability under various conditions make it a versatile reagent .
Mécanisme D'action
While the specific mechanism of action for 6-Chloro-2-morpholinonicotinic acid is not available, it’s worth noting that nicotinic acid (niacin), a related compound, has been used for the treatment of lipid disorders and cardiovascular disease . Niacin favorably affects apolipoprotein (apo) B–containing lipoproteins .
Safety and Hazards
The safety information for 6-Chloro-2-morpholinonicotinic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQWSNGXVEMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-morpholinonicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

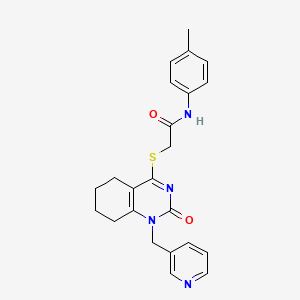
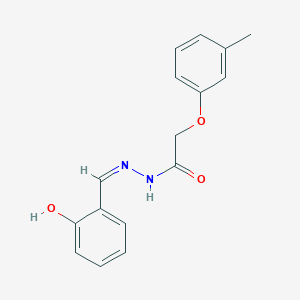
![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)
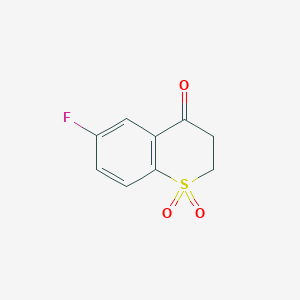
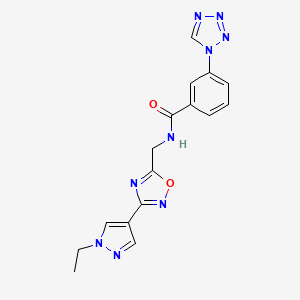
![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)
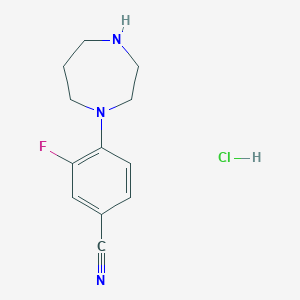
![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2932522.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)
![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)
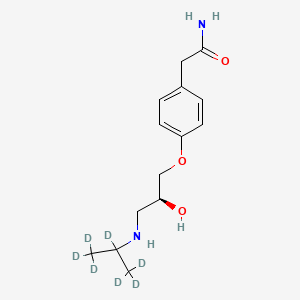
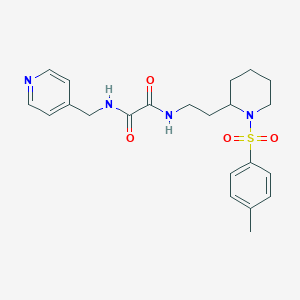
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)